NF-κB Inhibition vs. Resveratrol
In a cell-based assay using the 293/NF-κB-luc reporter cell line stimulated with TNF-α, 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene (CAY10512) exhibited an IC50 of 0.15 µM for the inhibition of NF-κB activation. Under identical experimental conditions, the parent compound resveratrol demonstrated an IC50 of 20 µM [1]. This represents a 133-fold increase in potency for the target compound.
| Evidence Dimension | Inhibition of TNF-α-induced NF-κB activation |
|---|---|
| Target Compound Data | IC50 = 0.15 µM (150 nM) |
| Comparator Or Baseline | Resveratrol: IC50 = 20 µM (20,000 nM) |
| Quantified Difference | 133-fold more potent (calculated as 20 / 0.15) |
| Conditions | Panomics NF-κB stable reporter cell line 293/NF-κB-luc; stimulation with human tumor necrosis factor alpha (TNF-α); IC50 determined from dose-response curves. |
Why This Matters
This ~100-fold improvement in potency allows researchers to use substantially lower concentrations of the compound to achieve effective NF-κB inhibition, minimizing potential off-target effects and cellular toxicity that are more prevalent at the high concentrations required for resveratrol.
- [1] Heynekamp, J. J.; Weber, W. M.; Hunsaker, L. A.; et al. Substituted trans-stilbenes, including analogues of the natural product resveratrol, inhibit the human tumor necrosis factor alpha-induced activation of transcription factor nuclear factor kappaB. J. Med. Chem. 2006, 49(24), 7182-7189. View Source
